5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the bromination of 6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzo[d]oxazol-2(3H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methylbenzo[d]isoxazole: This compound has a similar structure but with an isoxazole ring instead of an oxazole ring.
5-Bromo-6-methoxy-1H-indazole: This compound has an indazole ring and similar functional groups.
Uniqueness
5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
5-bromo-6-methoxy-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8BrNO3/c1-11-6-3-5(10)7(13-2)4-8(6)14-9(11)12/h3-4H,1-2H3 |
InChI Key |
VIVFUMJSOPPALB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)OC)Br |
Origin of Product |
United States |
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